N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxybenzamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxybenzamide is a complex organic compound that features an anthraquinone core linked to a phenoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxybenzamide typically involves the reaction of 1-aminoanthraquinone with 3-phenoxybenzoyl chloride. The reaction is carried out in a solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions. The reaction mixture is usually kept at a low temperature (0°C) initially and then allowed to warm to room temperature over time .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to introduce additional functional groups.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups under specific conditions.
Substitution: The phenoxybenzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxybenzamide involves its interaction with molecular targets such as DNA and proteins. The anthraquinone core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can bind to enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- 2-(N-benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxybenzamide is unique due to the presence of the phenoxybenzamide group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties .
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17NO4/c29-25-20-12-4-5-13-21(20)26(30)24-22(25)14-7-15-23(24)28-27(31)17-8-6-11-19(16-17)32-18-9-2-1-3-10-18/h1-16H,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFBEIQYVFWPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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